

# Preclinical Profile of [Ala11,22,28]-VIP: A Selective VPAC1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | [Ala11,22,28]-VIP |           |
| Cat. No.:            | B15496424         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **[Ala11,22,28]-VIP**, a synthetic analog of Vasoactive Intestinal Peptide (VIP). This document focuses on the core characteristics of the molecule, including its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.

# **Core Compound Information**

[Ala11,22,28]-VIP is a modified 28-amino acid peptide that was rationally designed through alanine scanning of the native VIP sequence.[1][2] The substitutions of alanine at positions 11, 22, and 28 result in a compound with high potency and selectivity for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[3][4]

Molecular Formula: C139H231N43O39S[5][6] Molecular Weight: 3160.7 g/mol [6] Amino Acid Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH2[5]

## **Quantitative Data Summary**

The primary quantitative data available for **[Ala11,22,28]-VIP** pertains to its binding affinity for human VPAC1 and VPAC2 receptors. This data highlights the compound's significant selectivity for VPAC1.



| Receptor    | Parameter | Value (nM) |
|-------------|-----------|------------|
| Human VPAC1 | Ki        | 7.4[3][4]  |
| Human VPAC2 | Ki        | 2352[3][4] |

Table 1: Receptor Binding Affinity of [Ala11,22,28]-VIP

## **Signaling Pathway**

[Ala11,22,28]-VIP exerts its biological effects by acting as an agonist at the VPAC1 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[1][3] Upon binding, it primarily activates the Gαs signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] The VPAC1 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway.[3]



Click to download full resolution via product page

VPAC1 Receptor Signaling Pathway for [Ala11,22,28]-VIP

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **[Ala11,22,28]-VIP** are not extensively published. However, based on standard methodologies for GPCR agonists, the following outlines the likely procedures.



## **Radioligand Binding Assay (for Ki determination)**

This assay is performed to determine the binding affinity of [Ala11,22,28]-VIP to the VPAC1 and VPAC2 receptors.

Objective: To determine the inhibition constant (Ki) of **[Ala11,22,28]-VIP** for the human VPAC1 and VPAC2 receptors.

#### Materials:

- Cell membranes from a cell line stably expressing the human VPAC1 or VPAC2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: [1251]-VIP.
- Test compound: [Ala11,22,28]-VIP at various concentrations.
- Non-specific binding control: A high concentration of unlabeled VIP.
- · Binding buffer.
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

- Incubation: Cell membranes are incubated with a fixed concentration of [125I]-VIP and varying concentrations of [Ala11,22,28]-VIP. A parallel set of tubes containing [125I]-VIP and a saturating concentration of unlabeled VIP is used to determine non-specific binding.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Counting: The radioactivity retained on the filters is measured using a scintillation counter.



 Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of [Ala11,22,28]-VIP that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

## **cAMP Functional Assay**

This assay measures the ability of [Ala11,22,28]-VIP to stimulate the production of intracellular cAMP, confirming its agonist activity.

Objective: To determine the potency (EC50) of **[Ala11,22,28]-VIP** in stimulating cAMP production in cells expressing the human VPAC1 receptor.

#### Materials:

- A cell line stably expressing the human VPAC1 receptor.
- Test compound: [Ala11,22,28]-VIP at various concentrations.
- Cell culture medium.
- A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

#### Procedure:

- Cell Plating: Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
- Compound Addition: The cell culture medium is replaced with a medium containing varying concentrations of [Ala11,22,28]-VIP.
- Incubation: The cells are incubated for a specified period to allow for cAMP production.
- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the [Ala11,22,28]-VIP concentration. The EC50 value, which is the



concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.



Click to download full resolution via product page

Generalized Experimental Workflow for [Ala11,22,28]-VIP Characterization

# Pharmacokinetics, Pharmacodynamics, and Toxicology

A comprehensive search of publicly available literature did not yield specific preclinical data on the pharmacokinetics (e.g., half-life, clearance, volume of distribution), in vivo pharmacodynamics, or toxicology (e.g., LD50, adverse event profiles) of **[Ala11,22,28]-VIP**. While native VIP and other analogs have been studied in various animal models for their anti-



inflammatory and neuroprotective effects, quantitative data for [Ala11,22,28]-VIP in these models is not readily available.[1][2][7][8]

### Conclusion

[Ala11,22,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor, as demonstrated by in vitro binding assays. Its mechanism of action is consistent with the known signaling pathways of the VPAC1 receptor. However, there is a notable absence of published preclinical data regarding its pharmacokinetic profile, in vivo efficacy in animal models, and safety and toxicology. Further studies are required to fully elucidate the therapeutic potential of this selective VPAC1 agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of a novel VPAC1 selective agonist and identification of the receptor domains implicated in the carboxyl-terminal peptide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 5. peptide.com [peptide.com]
- 6. (ALA11,22,28)-VIP (HUMAN, BOVINE, PORCINE, RAT), 98%, 291524-04-4 -CookeChem [cookechem.com]
- 7. A Clinical Approach for the Use of VIP Axis in Inflammatory and Autoimmune Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Potential of Vasoactive Intestinal Peptide and its Derivative Stearyl-Norleucine-VIP in Inflammation-Induced Osteolysis [frontiersin.org]







 To cite this document: BenchChem. [Preclinical Profile of [Ala11,22,28]-VIP: A Selective VPAC1 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496424#preclinical-studies-involving-ala11-22-28-vip]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com